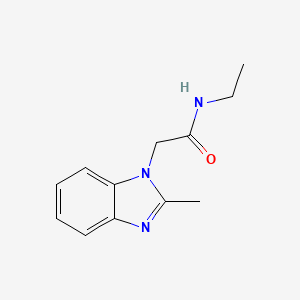
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, also known as CPP, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. CPP belongs to the class of compounds known as pyrrolidines, which have been shown to exhibit various biological activities.
Mecanismo De Acción
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a role in learning and memory. By blocking the NMDA receptor, 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide reduces the activity of glutamate, which is a neurotransmitter that is involved in various physiological processes.
Biochemical and Physiological Effects:
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has also been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a system that plays a role in stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide in lab experiments is that it has a well-characterized mechanism of action, which makes it a useful tool for studying the NMDA receptor. However, one limitation is that 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide research. One area of interest is the potential use of 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential use of 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide in the treatment of chronic pain, as it has been shown to exhibit analgesic properties. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide, which may lead to the development of new therapeutic applications.
Métodos De Síntesis
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide can be synthesized through a multi-step process involving the reaction of cyclopentanone, methylamine, and phenylacetic acid. The final product is obtained through a crystallization process, which yields a pure white powder.
Aplicaciones Científicas De Investigación
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various areas of research. It has been shown to exhibit analgesic, anti-inflammatory, and anti-anxiety properties. 1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
1-cyclopentyl-N-methyl-5-oxo-N-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-18(14-7-3-2-4-8-14)17(21)13-11-16(20)19(12-13)15-9-5-6-10-15/h2-4,7-8,13,15H,5-6,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRMMNYZGJKBSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2CC(=O)N(C2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-N-methyl-5-oxo-N-phenyl-3-pyrrolidinecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-[4-(ethylsulfamoyl)phenyl]acetamide](/img/structure/B7460568.png)

![4-[[(2,4-Dichlorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7460585.png)
![2-[(4-Methylphenyl)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B7460601.png)








